
ethyl ((benzyloxy)carbonyl)-L-asparaginate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ((benzyloxy)carbonyl)-L-asparaginate is an organic compound that belongs to the class of esters. It is derived from L-asparagine, an amino acid, and features a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl ((benzyloxy)carbonyl)-L-asparaginate can be synthesized through the esterification of L-asparagine with ethyl alcohol in the presence of an acid catalyst. The benzyloxycarbonyl group is introduced by reacting L-asparagine with benzyl chloroformate under basic conditions. The reaction typically proceeds as follows:
Esterification: L-asparagine reacts with ethyl alcohol in the presence of an acid catalyst to form ethyl L-asparaginate.
Protection: The resulting ethyl L-asparaginate is then treated with benzyl chloroformate in the presence of a base to introduce the benzyloxycarbonyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl ((benzyloxy)carbonyl)-L-asparaginate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-asparagine and ethanol.
Reduction: The benzyloxycarbonyl group can be removed through catalytic hydrogenation, yielding ethyl L-asparaginate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: L-asparagine and ethanol.
Reduction: Ethyl L-asparaginate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl ((benzyloxy)carbonyl)-L-asparaginate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of peptide-based drugs and biomolecules.
Medicine: Utilized in the development of prodrugs and drug delivery systems.
Industry: Applied in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl ((benzyloxy)carbonyl)-L-asparaginate involves its reactivity as an ester and the presence of the benzyloxycarbonyl protecting group. The compound can undergo hydrolysis, reduction, and substitution reactions, which are facilitated by the electrophilic nature of the carbonyl carbon and the nucleophilic attack by various reagents. The benzyloxycarbonyl group provides stability and protection to the amino acid moiety, allowing for selective reactions and modifications.
Comparaison Avec Des Composés Similaires
Ethyl ((benzyloxy)carbonyl)-L-asparaginate can be compared with other similar compounds such as:
Ethyl L-asparaginate: Lacks the benzyloxycarbonyl protecting group, making it less stable and more reactive.
Benzyl ((benzyloxy)carbonyl)-L-asparaginate: Contains a benzyl ester instead of an ethyl ester, affecting its reactivity and solubility.
Ethyl ((tert-butoxy)carbonyl)-L-asparaginate: Features a tert-butoxycarbonyl (Boc) protecting group, which is more labile under acidic conditions compared to the benzyloxycarbonyl group.
The uniqueness of this compound lies in its stability and versatility in synthetic applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C14H18N2O5 |
|---|---|
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
ethyl 4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C14H18N2O5/c1-2-20-13(18)11(8-12(15)17)16-14(19)21-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H2,15,17)(H,16,19) |
Clé InChI |
QWZKOFAVRZENGY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


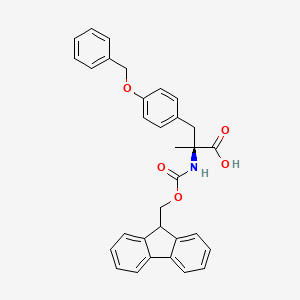
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B13397253.png)
![1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13397254.png)
![ethyl 4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate](/img/structure/B13397261.png)
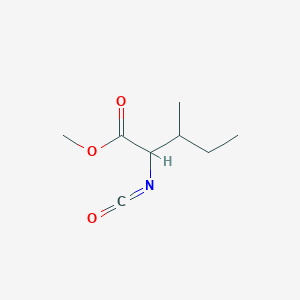

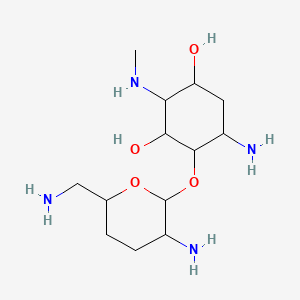
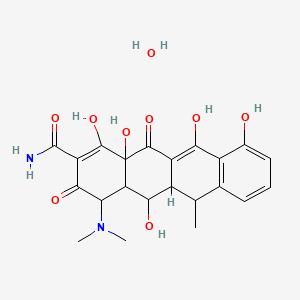
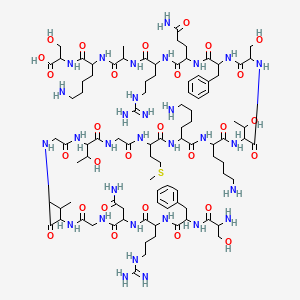
![4-Hydroxy-3-[1-hydroxy-3-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutyl]chromen-2-one](/img/structure/B13397292.png)
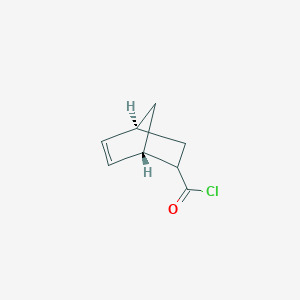
![(2E,4S)-2,5-dimethyl-4-[(2S)-N,3,3-trimethyl-2-[(2S)-3-methyl-2-(methylamino)-3-phenylbutanamido]butanamido]hex-2-enoic acid; trifluoroacetic acid](/img/structure/B13397299.png)
![Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13397306.png)
![2-(5-Methoxy-2,3-dihydrofuro[3,2-i][3]benzoxepin-2-yl)propan-2-ol](/img/structure/B13397309.png)
